An In-depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine
An In-depth Technical Guide to 3,4,5-Tribromo-2,6-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4,5-Tribromo-2,6-dimethylpyridine, a halogenated pyridine derivative with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, provides a putative synthesis protocol, and extensively covers its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. Experimental procedures for the synthesis of its derivatives are presented, alongside a discussion of the potential biological significance of brominated pyridines. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
3,4,5-Tribromo-2,6-dimethylpyridine is a polysubstituted aromatic heterocyclic compound. Its structure, featuring a pyridine core with three bromine atoms and two methyl groups, makes it a versatile building block in the synthesis of complex organic molecules. The steric and electronic effects of the substituents significantly influence its reactivity, particularly in metal-catalyzed cross-coupling reactions. This guide will delve into the known characteristics and applications of this compound, providing a technical resource for its utilization in research and development.
Physicochemical and Spectroscopic Data
| Property | 3,4,5-Tribromo-2,6-dimethylpyridine | 3,5-Dibromo-2,6-dimethylpyridine | 3-Bromo-2,6-dimethylpyridine |
| CAS Number | 1379303-06-6 | 3430-34-0 | 3430-31-7 |
| Molecular Formula | C₇H₆Br₃N | C₇H₇Br₂N | C₇H₈BrN |
| Molecular Weight | 343.85 g/mol | 264.94 g/mol [1] | 186.05 g/mol [2] |
| Physical Form | Solid (predicted) | - | Colorless, clear liquid |
| Boiling Point | Not available | Not available | 56-58 °C |
| Density | Not available | Not available | 1.415 g/cm³ |
| Refractive Index | Not available | Not available | 1.547 |
Note: Some data for the title compound is not available in the searched literature and is therefore omitted.
Spectroscopic Data:
While specific spectra for 3,4,5-Tribromo-2,6-dimethylpyridine are not published, the following represents expected spectral characteristics based on its structure and data from related compounds.
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¹H NMR: A single peak corresponding to the two equivalent methyl groups is expected.
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¹³C NMR: Signals for the methyl carbons and the quaternary carbons of the pyridine ring are anticipated. The chemical shifts would be influenced by the heavy atom effect of the bromine substituents.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms.
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Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the methyl groups, C=N and C=C stretching of the pyridine ring, and C-Br stretching are expected.
Synthesis
A detailed experimental protocol for the synthesis of 3,4,5-Tribromo-2,6-dimethylpyridine is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and procedures for the synthesis of related brominated pyridines. The likely precursor for this compound is 2,6-dimethylpyridine. The synthesis would involve the direct bromination of the 2,6-dimethylpyridine core.
Putative Synthesis Workflow:
Caption: A logical workflow for the synthesis of 3,4,5-Tribromo-2,6-dimethylpyridine.
Experimental Protocol (Hypothetical):
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Materials: 2,6-dimethylpyridine, bromine, sulfuric acid (or oleum), sodium thiosulfate solution, sodium bicarbonate solution, appropriate organic solvent for extraction (e.g., dichloromethane), drying agent (e.g., anhydrous sodium sulfate).
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Procedure:
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In a well-ventilated fume hood, dissolve 2,6-dimethylpyridine in concentrated sulfuric acid or oleum in a reaction flask equipped with a dropping funnel and a stirrer. Cool the mixture in an ice bath.
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Slowly add bromine dropwise to the cooled solution with vigorous stirring. The reaction is highly exothermic and should be controlled carefully.
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After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period or gently heat to ensure complete bromination.
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Decolorize the solution by adding a small amount of sodium thiosulfate solution to remove any unreacted bromine.
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Extract the product with an organic solvent.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3,4,5-Tribromo-2,6-dimethylpyridine.
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Reactivity and Applications
The primary documented application of 3,4,5-Tribromo-2,6-dimethylpyridine is as a substrate in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and polyaryl compounds.
The three bromine atoms on the pyridine ring exhibit different reactivities, which can be exploited for selective functionalization. The bromine at the 4-position is generally the most reactive, followed by the bromines at the 3- and 5-positions. This regioselectivity is influenced by both electronic and steric factors.
Suzuki-Miyaura Cross-Coupling Experimental Workflow:
Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Reaction:
This protocol is adapted from the literature describing the reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids.
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Materials: 3,4,5-Tribromo-2,6-dimethylpyridine, arylboronic acid, palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), base (e.g., anhydrous potassium carbonate), solvent (e.g., anhydrous toluene or dioxane).
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Procedure:
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,4,5-Tribromo-2,6-dimethylpyridine, the arylboronic acid, the palladium catalyst, and the base.
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with an organic solvent and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to isolate the desired aryl-substituted 2,6-dimethylpyridine derivative.
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Formation of Atropisomers:
A noteworthy aspect of the Suzuki-Miyaura reaction with sterically hindered substrates like 3,4,5-tribromo-2,6-dimethylpyridine and ortho-substituted arylboronic acids is the potential for the formation of atropisomers.[3] Atropisomers are stereoisomers arising from restricted rotation around a single bond. The steric hindrance between the methyl groups on the pyridine ring and the substituents on the aryl group can lead to a high rotational barrier, allowing for the isolation of stable, non-interconverting rotational isomers.
Biological and Pharmacological Context
There is currently no specific information available in the scientific literature regarding the biological activity or pharmacological properties of 3,4,5-Tribromo-2,6-dimethylpyridine. However, the broader class of brominated pyridines has been investigated for various biological activities.
Potential Areas of Interest for Drug Development:
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Enzyme Inhibition: The pyridine scaffold is a common motif in many enzyme inhibitors. The introduction of bromine atoms can enhance binding affinity and modulate pharmacokinetic properties.
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Antimicrobial and Antiviral Activity: Halogenated heterocyclic compounds have shown promise as antimicrobial and antiviral agents.
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Neurological Activity: Some substituted pyridines interact with receptors and transporters in the central nervous system.
It is important to note that the toxicological profile of 3,4,5-Tribromo-2,6-dimethylpyridine has not been established. As with any halogenated organic compound, appropriate safety precautions should be taken during handling and disposal.
Conclusion
3,4,5-Tribromo-2,6-dimethylpyridine is a valuable synthetic intermediate, particularly for the construction of complex polyaryl systems via Suzuki-Miyaura cross-coupling reactions. Its reactivity profile allows for the potential for regioselective functionalization, and its use with sterically demanding coupling partners can lead to the formation of interesting atropisomeric products. While its physicochemical and biological properties are not yet fully characterized, its utility as a building block in organic synthesis warrants further investigation. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. Further research is needed to fully elucidate its properties and potential applications.
